2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is a chemical compound recognized for its ultraviolet radiation absorption properties. It has a molecular formula of C18H17N3O3 and a molecular weight of 323.35 g/mol. This compound features a benzotriazole moiety, which contributes to its ability to absorb UV light and dissipate it as heat, making it valuable in various applications, particularly in materials that require UV protection .
The compound has a melting point ranging from 96 to 98 °C and is characterized by its structure, which includes a methacrylate group, enhancing its reactivity in polymerization processes .
The mechanism of action of 2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole involves absorption of UV radiation by the benzotriazole ring. When a UV photon is absorbed, the molecule is excited to a higher energy state. This excited state can then deactivate through various mechanisms, including dissipation of energy as heat or through fluorescence [1]. By absorbing the UV radiation, the molecule protects the underlying material from the damaging effects of UV light.
One of the primary areas of research for 2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole is its use as a UV absorber. The benzotriazole group in the molecule absorbs ultraviolet (UV) radiation, protecting underlying materials from UV-induced degradation. This property makes it a valuable research tool for studying the effects of UV radiation on various materials, such as polymers, paints, and coatings [].
Research indicates that 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate exhibits low toxicity and is generally considered safe for use in cosmetic formulations. Its UV-absorbing properties make it beneficial for protecting biological tissues from UV-induced damage. Studies have suggested that the incorporation of this compound into adhesive systems can enhance their performance by providing additional UV stability .
Several methods exist for synthesizing 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate:
The applications of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate are diverse and include:
Interaction studies have demonstrated that the addition of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate into polymer systems can significantly improve their thermal stability and mechanical properties. For example, research has shown that incorporating this compound into polystyrene results in enhanced UV resistance without compromising the material's integrity .
Several compounds share structural or functional similarities with 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate. These include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Benzotriazole | Contains benzotriazole moiety | Primarily used as an anti-corrosive agent |
Hydroxybenzophenone | Hydroxylated benzophenone | Commonly used as a UV filter in sunscreens |
Octocrylene | Contains aromatic rings | Effective UV filter used in various cosmetic products |
4-Methylbenzophenone | Methyl-substituted benzophenone | Used as a photostabilizer in plastics |
The uniqueness of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate lies in its dual functionality as both a UV absorber and a reactive monomer, allowing it to be integrated into polymers while providing effective UV protection. This combination enhances its applicability across multiple industries compared to other similar compounds.
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